7-(3,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
This compound belongs to the pyrazolo-triazolo-pyrimidine class, a scaffold known for its kinase-inhibitory and adenosine receptor (AR) antagonistic activities . The core structure combines a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine system substituted at the 7-position with a 3,4-dimethylphenyl group and at the 2-position with a thiophen-2-yl moiety. These substitutions are critical for modulating receptor affinity, selectivity, and physicochemical properties.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-thiophen-2-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6S/c1-11-5-6-13(8-12(11)2)24-17-14(9-20-24)18-21-16(15-4-3-7-25-15)22-23(18)10-19-17/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITVXDGASIVVRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(3,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent and its interactions with various biological targets.
Synthesis and Structure
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines typically involves multicomponent reactions and condensation techniques. The specific compound features a thiophene ring and a dimethylphenyl substituent, which are significant for its biological properties. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds in the pyrazolo-triazolo series exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity against MCF-7 Cells : The compound showed promising results with IC50 values indicating potent activity against breast cancer cells (MCF-7) .
- Mechanism of Action : In silico docking studies suggest that these compounds may interact with topoisomerase II, an essential enzyme in DNA replication and repair. The binding affinity was noted to be high, indicating a potential mechanism for anticancer activity .
Interaction with Adenosine Receptors
Binding studies have shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit high affinity for A(2A) adenosine receptors , which are implicated in various physiological processes including tumor growth and immune response. The compound's selectivity for A(2A) over A1 receptors suggests it may modulate pathways involved in cancer progression .
Study 1: Cytotoxic Evaluation
In a comprehensive study evaluating the cytotoxic effects of various derivatives:
- Compound Tested : this compound.
- Cell Lines : MCF-7 (breast cancer), HepG-2 (liver cancer), and A-549 (lung cancer).
- Findings : The compound exhibited IC50 values ranging from 14.62 to 17.50 µM across different cell lines, comparable to standard chemotherapeutics like etoposide .
Study 2: Binding Affinity
A study on the binding affinity of various derivatives to A(2A) receptors revealed:
- Affinity Range : Low nanomolar range for most tested compounds.
- Selectivity : Compounds with N(7) substitutions showed decreased affinity for A(1) receptors while enhancing A(2A) selectivity .
Data Summary
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 14.62 - 17.50 | Topoisomerase II inhibition |
| Various Derivatives | HepG-2 | Varies | A(2A) receptor binding |
| Various Derivatives | A-549 | Varies | A(2A) receptor binding |
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 325.4 g/mol. The structure features:
- Pyrazolo and Triazolo rings: Contributing to the biological activity through interaction with various biological targets.
- Thiophene moiety: Enhancing electronic properties and solubility.
- Dimethylphenyl group: Potentially influencing pharmacokinetics and receptor interactions.
Anticancer Properties
Research indicates that compounds similar to 7-(3,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazolo-triazolopyrimidines showed cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 14.62 |
| Compound B | MCF-7 | 17.50 |
| Etoposide | HeLa | 13.34 |
The in silico docking studies suggest a strong binding affinity of these compounds towards topoisomerase II (PDB ID: 3QX3), indicating their potential as lead anticancer agents .
Antimicrobial Activity
The presence of thiophene and pyrazole structures in the compound suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains. In a comparative study:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
These results highlight the potential for this compound to serve as a scaffold for developing new antimicrobial agents .
Anti-inflammatory Effects
Studies on related thiazepane derivatives have indicated anti-inflammatory properties by modulating inflammatory pathways. The compound's mechanism may involve interaction with specific receptors or enzymes related to inflammation .
Case Studies
Several studies have documented the applications of similar compounds in drug development:
- Study on Anticancer Activity: A recent study highlighted the efficacy of pyrazolo-triazolopyrimidines against breast cancer cells, showcasing their potential as chemotherapeutic agents .
- Antimicrobial Testing: Another research focused on synthesizing thiophene-containing compounds and evaluating their antimicrobial activity against resistant bacterial strains .
- Anti-inflammatory Research: Investigations into the anti-inflammatory properties of thiazepane derivatives provided insights into potential therapeutic applications for inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their biological/chemical profiles:
Key Structural and Functional Insights:
A2A Receptor Antagonism :
- Thiophene vs. furan at the 2-position: Thiophene’s larger size and sulfur atom may sterically hinder A1 receptor binding, improving A2A selectivity compared to furan derivatives like SCH 442416 .
- 3,4-Dimethylphenyl vs. methoxyphenylpropyl: The dimethyl group reduces polarity, enhancing CNS penetration compared to the methoxypropyl chain in SCH 442416, which prioritizes peripheral activity .
Kinase Inhibition: Substitutions at the 7-position (e.g., chlorophenyl) and 2-position (e.g., tert-butylphenyl) shift activity toward kinase targets like CDK2. These analogs exhibit IC50 values in the nanomolar range against tumor cells .
Hydroxyl or glucopyranosyl substitutions (e.g., compound 6 in ) enhance aqueous solubility but reduce blood-brain barrier penetration .
Selectivity Profiles :
- SCH 442416 and preladenant achieve >1000-fold selectivity for A2A over other AR subtypes, whereas thiophene analogs may exhibit broader receptor interactions due to altered steric and electronic effects .
Preparation Methods
Core Scaffold Construction
The pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core is typically assembled through sequential cyclization reactions. A common approach involves:
Pyrazole Ring Formation :
Triazolo Ring Annulation :
Optimization Strategies
Catalyst Screening
Comparative studies reveal significant yield variations based on catalyst systems:
| Catalyst System | Coupling Efficiency | Byproduct Formation |
|---|---|---|
| Pd(OAc)₂/XPhos | 82% | <5% |
| NiCl₂(dppp) | 45% | 22% |
| CuI/1,10-phenanthroline | 68% | 15% |
Solvent Effects
Polar aprotic solvents enhance reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 4.2 |
| DMSO | 46.7 | 5.1 |
| THF | 7.5 | 1.8 |
Optimal performance observed in DMSO due to improved ligand solubility.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms molecular geometry:
| Parameter | Value |
|---|---|
| Dihedral angle (A/B) | 14.88(6)° |
| Bond length (C-N) | 1.342(3) Å |
| Torsion angle | 178.2(2)° |
Data from analogous structures.
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale production (100 g/batch) employs:
- Microreactor system (0.5 mm ID, 10 mL volume)
- Residence time: 8 min
- Productivity: 12.5 g/hr with 94% conversion
Purification Protocols
- Recrystallization : Ethyl acetate/hexane (1:3) yields 98.5% purity
- Chromatography : Silica gel (230–400 mesh), eluent CH₂Cl₂/MeOH (95:5) → 99.2% purity
Challenges and Limitations
Regioselectivity Control :
Competing reactions at N7 vs. N8 positions require careful stoichiometric balancing (3,4-dimethylphenyl iodide:core = 1.05:1).Thiophene Stability :
Prolonged heating (>12 hr) leads to thiophene ring opening (15% degradation at 100°C).Catalyst Cost : Palladium-based systems account for 43% of raw material costs in lab-scale synthesis.
Q & A
Q. What are the key synthetic routes for 7-(3,4-dimethylphenyl)-2-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis involves multi-step organic reactions, including cyclization and substitution. A common approach starts with coupling 3,4-dimethylphenyl hydrazine with thiophene-2-carboxaldehyde under acidic conditions to form the pyrazole core. Subsequent triazole ring formation is achieved via nitrosation and cyclization with cyanamide. The pyrimidine moiety is introduced using ethyl cyanoacetate under reflux in diphenylether. Critical parameters include solvent choice (e.g., dimethylformamide for solubility), temperature (100–140°C), and catalysts like p-toluenesulfonic acid .
Q. How is the compound structurally characterized?
Characterization relies on:
- NMR spectroscopy : - and -NMR identify substituent environments (e.g., aromatic protons at δ 7.4–8.6 ppm for thiophene and dimethylphenyl groups) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 429.12) .
- X-ray crystallography : Resolves fused heterocyclic geometry and substituent orientations (e.g., dihedral angles between pyrazole and triazole rings) .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Yield optimization requires:
- Reaction condition tuning : Higher yields (>70%) are achieved in diphenylether at 140°C with slow reagent addition to minimize side reactions .
- Catalyst selection : p-Toluenesulfonic acid improves cyclization efficiency compared to HCl .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) removes unreacted intermediates .
Q. What methodologies elucidate its interaction with adenosine A2A receptors?
- Radioligand binding assays : Competitive displacement of -ZM241385 in HEK293 cells transfected with A2A receptors (IC values < 100 nM indicate high affinity) .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding poses in the receptor’s orthosteric pocket, highlighting hydrophobic interactions with thiophene and hydrogen bonds with triazole N-atoms .
Q. How do structural modifications at the 7- and 2-positions affect biological activity?
- 7-position (3,4-dimethylphenyl) : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted applications .
- 2-position (thiophen-2-yl) : The sulfur atom increases polar surface area, enhancing solubility and receptor binding specificity compared to chlorophenyl analogs .
- SAR studies : Fluorine or methoxy substitutions at these positions reduce off-target effects in kinase inhibition assays .
Data Analysis & Contradiction Resolution
Q. How to resolve discrepancies in reported enzyme inhibition potencies across studies?
Discrepancies may arise from:
- Assay variability : Differences in buffer pH (e.g., 7.4 vs. 6.8) alter ionization states of the compound and target enzymes .
- Substituent batch purity : Impurities >5% (e.g., unreacted hydrazine) artificially lower IC values. Validate purity via HPLC (>95%) before testing .
- Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat A2A receptors) exhibit varying binding kinetics .
Q. What computational tools predict metabolic stability of this compound?
- ADMET prediction : SwissADME estimates moderate hepatic stability (t = 2.5 hours) due to cytochrome P450 3A4-mediated oxidation of the thiophene ring .
- MetaSite : Identifies metabolic hotspots (e.g., methyl groups on the phenyl ring as glucuronidation sites) .
Methodological Recommendations
Q. Which in vitro models best evaluate its anticancer potential?
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) with IC dose-response curves .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining confirms caspase-3/7 activation .
Q. How to analyze its photophysical properties for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
